molecular formula C14H21N3O3 B2681537 Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate CAS No. 1904143-58-3

Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B2681537
CAS No.: 1904143-58-3
M. Wt: 279.34
InChI Key: DXVVLNOQQRSEPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “Tert-butyl 3-(pyridazin-3-yloxy)piperidine-1-carboxylate”, there are related compounds that have been synthesized. For instance, a similar compound, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .

Scientific Research Applications

Modulation of Genotoxicity

N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative, N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC), have been synthesized and used to modulate the genotoxicity of ethoxyquin (EQ), an antioxidant mainly used as a preservative in animal feeds. The study aimed to evaluate the involvement of free radicals in the genotoxicity of EQ and its modulation by cellular repair systems, demonstrating that both PBN and PBNC could reduce EQ-induced DNA damage in human lymphocytes, highlighting the significance of free radical scavengers in mitigating genotoxic effects (Skolimowski et al., 2010).

Synthesis of Biologically Active Intermediates

A study on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds like crizotinib, reveals the compound's significance in pharmaceutical research. The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, and characterized by MS and 1 HNMR spectrum, underscoring its role in the synthesis of targeted therapy drugs (Kong et al., 2016).

Application in Chemical Synthesis

The coupling of arylboronic acids with a partially reduced pyridine derivative, specifically tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, was reported to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This illustrates the compound's utility in facilitating diverse chemical syntheses, expanding the toolbox available for creating novel chemical entities (Wustrow & Wise, 1991).

Synthesis of Anticancer Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method for this compound was established, emphasizing its role in the development and optimization of anti-tumor inhibitors. The synthetic approach and its potential applications in cancer therapeutics highlight the importance of such compounds in medicinal chemistry research (Zhang et al., 2018).

Properties

IUPAC Name

tert-butyl 3-pyridazin-3-yloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-6-11(10-17)19-12-7-4-8-15-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVLNOQQRSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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